Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

JAK-STAT signaling Immunology Kinase selectivity profiling

N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477233-03-7; molecular formula C₂₇H₂₄N₄O; MW 420.52 g/mol) is a fully synthetic, N4-benzyl-substituted pyrrolo[2,3-d]pyrimidine derivative originating from the Abbott Bioresearch Center kinase inhibitor program. Its ChEMBL identifier is CHEMBL2322137, and it is catalogued in BindingDB as BDBM50426737.

Molecular Formula C27H24N4O
Molecular Weight 420.516
CAS No. 477233-03-7
Cat. No. B2944307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477233-03-7
Molecular FormulaC27H24N4O
Molecular Weight420.516
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C27H24N4O/c1-19-8-12-22(13-9-19)31-17-24(21-6-4-3-5-7-21)25-26(29-18-30-27(25)31)28-16-20-10-14-23(32-2)15-11-20/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)
InChIKeyUQWKAKBDHQVTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477233-03-7): Core Identity and Sourcing Baseline


N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477233-03-7; molecular formula C₂₇H₂₄N₄O; MW 420.52 g/mol) is a fully synthetic, N4-benzyl-substituted pyrrolo[2,3-d]pyrimidine derivative originating from the Abbott Bioresearch Center kinase inhibitor program [1]. Its ChEMBL identifier is CHEMBL2322137, and it is catalogued in BindingDB as BDBM50426737 [2]. The compound integrates three distinct aromatic substituents—a 4-methoxybenzylamino group at C4, a phenyl ring at C5, and a p-tolyl group at N7—on the 7H-pyrrolo[2,3-d]pyrimidine core, placing it within the same chemotype as the FDA-approved JAK inhibitors tofacitinib and ruxolitinib but with a distinct N4-arylalkyl substitution pattern that diverges from the N4-heterocycloalkyl motif prevalent in clinical pyrrolopyrimidine JAK inhibitors [3]. Commercially, the compound is available through specialty chemical suppliers at ≥95% purity (e.g., Chemenu catalog number CM977244) . Its primary documented biochemical activity is multi-kinase inhibition across the Janus kinase (JAK) family, Aurora kinase A (AURKA), and vascular endothelial growth factor receptor 2 (KDR/VEGFR2), as curated from a systematic kinase selectivity panel [2].

Why N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs


The pyrrolo[2,3-d]pyrimidin-4-amine scaffold is among the most extensively explored kinase inhibitor chemotypes, yet even minor structural variations at the N4, C5, and N7 positions produce substantially divergent kinase selectivity fingerprints [1]. Substitution at the N4 position—the key differentiation site for this compound—directly governs the complement of kinases engaged: the 4-methoxybenzylamino group confers a distinctive JAK1/JAK2-equipotent, JAK3-sparing, TYK2-co-inhibiting profile (JAK1 IC₅₀ 20 nM, JAK2 IC₅₀ 30 nM, TYK2 IC₅₀ 60 nM) that is quantitatively distinct from the JAK3-biased inhibition of tofacitinib (JAK3 IC₅₀ 1 nM) or the potent JAK1/2 dual inhibition of ruxolitinib (JAK1 IC₅₀ 3.3 nM, JAK2 IC₅₀ 2.8 nM) [2][3]. Furthermore, the synthetic precursor 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 890091-48-2), which lacks the N4-(4-methoxybenzyl)amine group, is devoid of documented kinase inhibitory activity, demonstrating that the N4-substituent is not a passive structural element but an essential pharmacophoric determinant . Generic substitution within this scaffold class therefore carries a high risk of obtaining a compound with an unintended, and potentially functionally orthogonal, target engagement profile.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477233-03-7)


JAK1/JAK2 Equipotency vs. Tofacitinib: A Functionally Distinct Selectivity Profile Within the JAK Family

The target compound exhibits near-equipotent inhibition of JAK1 and JAK2 (JAK1 IC₅₀ = 20 nM in human TF1 cells; JAK2 IC₅₀ = 30 nM in enzymatic TR-FRET assay at 1 µM ATP), yielding a JAK2/JAK1 IC₅₀ ratio of 1.5 [1]. In contrast, tofacitinib displays a JAK2-biased profile with JAK1 IC₅₀ = 112 nM and JAK2 IC₅₀ = 20 nM (cell-free assays), corresponding to a JAK2/JAK1 ratio of 0.18—an approximately 8.3-fold difference in relative JAK1 vs. JAK2 preference between the two compounds . This divergence in JAK1 engagement has functional consequences, as JAK1 is the obligate signaling partner for multiple pro-inflammatory cytokines (IL-6, IFN-γ, IL-2 family) [2].

JAK-STAT signaling Immunology Kinase selectivity profiling

JAK3-Sparing Profile: Functional Differentiation from Pan-JAK Inhibitors Tofacitinib and Ruxolitinib

The compound's BindingDB kinase profile contains no entry for JAK3 inhibition, a notable absence given that the same Abbott Bioresearch Center screening panel reported data for JAK1, JAK2, TYK2, AURKA, KDR, PKCα, and FLT3 [1]. This contrasts sharply with tofacitinib (JAK3 IC₅₀ = 1 nM, the most potently inhibited JAK isoform) and ruxolitinib (JAK3 IC₅₀ = 428 nM, approximately 130-fold selective for JAK1/2 over JAK3) [2]. JAK3, in complex with the common gamma chain (γc), mediates signaling for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21; its inhibition is associated with immunosuppression and increased infection risk in clinical settings [3]. A JAK3-sparing inhibitor may preserve γc-cytokine-dependent lymphocyte homeostasis.

JAK3-sparing Immunosuppression Kinase selectivity

TYK2 Co-Inhibition at Therapeutically Relevant Potency: Advantage Over Tofacitinib in Type I IFN Pathway Coverage

The target compound inhibits TYK2 with an IC₅₀ of 60 nM (TR-FRET enzymatic assay, 1 µM ATP), providing coverage of the JAK1/TYK2 heterodimer that mediates type I interferon (IFN-α/β) and IL-12/IL-23 signaling [1]. In comparison, tofacitinib inhibits TYK2 with an IC₅₀ of approximately 472–489 nM in enzymatic assays, making the target compound approximately 8-fold more potent against TYK2 [2]. Ruxolitinib, by contrast, is a more potent TYK2 inhibitor (IC₅₀ = 19 nM), but its concurrent ultra-potent JAK1/JAK2 inhibition (IC₅₀ ~3 nM) provides a narrower dynamic range for studying TYK2-dependent biology [3]. TYK2 is genetically validated as a therapeutic target in psoriasis, systemic lupus erythematosus, and inflammatory bowel disease via human loss-of-function studies [4].

TYK2 inhibition Type I interferon Autoimmune disease

Aurora Kinase A (AURKA) Co-Inhibition vs. the Multi-Kinase Probe RS-41: Superior AURKA Potency in Shared Chemotype Space

The target compound inhibits AURKA with an IC₅₀ of 570 nM (TR-FRET enzymatic assay, 100 µM ATP) [1]. The closely related N4-phenyl-substituted pyrrolo[2,3-d]pyrimidin-4-amine derivative RS-41, characterized in the same chemotype series for upper gastrointestinal cancer (UGC) applications, inhibits AURKA with an IC₅₀ of 960 nM (0.96 ± 0.03 µM) [2]. This represents a ~1.7-fold potency advantage for the target compound against AURKA. Furthermore, RS-41 inhibits JAK2 with an IC₅₀ of 1210 nM, whereas the target compound achieves JAK2 IC₅₀ = 30 nM—an ~40-fold greater JAK2 potency [1][2]. The dual JAK2/AURKA engagement profile of the target compound, with substantially tighter JAK2 binding, constitutes a quantitatively distinct pharmacological signature within this chemotype class.

Aurora kinase A Multi-kinase inhibitor Upper gastrointestinal cancer

Kinase Selectivity Window: >90-Fold Discrimination Between Primary JAK Targets and Off-Target Kinases PKCα and FLT3

Within a single, internally consistent kinase selectivity panel (Abbott Bioresearch Center, curated by ChEMBL), the target compound demonstrates a pronounced selectivity window between its primary JAK family targets (JAK2 IC₅₀ = 30 nM) and the off-target kinases protein kinase C alpha (PKCα IC₅₀ = 2800 nM) and FMS-like tyrosine kinase 3 (FLT3 IC₅₀ = 1800 nM) [1]. This corresponds to a >93-fold selectivity for JAK2 over PKCα and a 60-fold selectivity over FLT3. Such intra-panel selectivity is informative because FLT3 inhibition is associated with myelosuppression, and PKCα is a ubiquitously expressed kinase whose inhibition can produce pleiotropic effects [2]. While direct selectivity data at equivalent ATP concentrations for clinical comparators are not available for PKCα and FLT3, the internal consistency of the panel provides a self-contained selectivity baseline against which structurally modified analogs can be benchmarked.

Kinase selectivity Off-target profiling JAK inhibitor safety

Optimal Research and Industrial Application Scenarios for N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477233-03-7)


Pharmacological Dissection of JAK1 vs. JAK2 vs. TYK2 Contributions in Inflammatory Cytokine Signaling

The compound's unique JAK isoform profile—near-equipotent JAK1/JAK2 inhibition (IC₅₀ 20 nM and 30 nM, respectively) with TYK2 co-inhibition (IC₅₀ 60 nM) in the absence of detectable JAK3 engagement [1][2]—makes it an ideal tool compound for experiments that require balanced blockade of JAK1- and JAK2-dependent signaling (e.g., IL-6, IFN-γ, GM-CSF pathways) while preserving γc-cytokine (IL-2, IL-4, IL-7, IL-15) signaling that depends on JAK3. This profile is not achievable with tofacitinib (JAK3-biased) or ruxolitinib (ultra-potent JAK1/2, limited dynamic range), positioning the target compound as a uniquely suited probe for cytokine signaling deconvolution studies in primary immune cells or in vivo models of selective JAK pathway inhibition. Researchers should verify cellular JAK3 engagement independently to confirm the JAK3-sparing phenotype in their specific experimental system [3].

Multi-Kinase Inhibitor Benchmarking in JAK2/AURKA Dual-Targeting Oncology Screening Cascades

With a JAK2 IC₅₀ of 30 nM and an AURKA IC₅₀ of 570 nM, the target compound represents a JAK2-dominant, AURKA-auxiliary multi-kinase profile that is quantitatively distinct from the reference compound RS-41 (JAK2 IC₅₀ = 1210 nM, AURKA IC₅₀ = 960 nM) [1][2]. This makes it valuable as a benchmarking standard in screening cascades for upper gastrointestinal cancers (UGCs) and other solid tumors where concurrent JAK2 and AURKA inhibition is hypothesized to confer therapeutic benefit. The compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at tuning the JAK2/AURKA potency ratio, with the internally consistent selectivity data against PKCα and FLT3 providing off-target reference points [1].

Reference Standard for N4-Substituted Pyrrolo[2,3-d]pyrimidine Library Design and Kinase Selectivity Fingerprinting

As a well-characterized N4-(4-methoxybenzyl)amino-substituted pyrrolo[2,3-d]pyrimidine with a publicly available seven-target kinase selectivity fingerprint (JAK1, JAK2, TYK2, AURKA, KDR, PKCα, FLT3) from a single screening center [1], the compound is suited as a reference standard in combinatorial library design. Comparing the selectivity fingerprints of newly synthesized N4-variants against this baseline enables quantitative assessment of how N4-substituent modifications shift kinase targeting. The commercially available 4-chloro precursor (CAS 890091-48-2) further facilitates derivatization at the N4 position, allowing direct synthesis of analogs for comparative profiling [3].

JAK3-Sparing Control Compound for Immuno-Oncology and Autoimmune Disease Models

In preclinical models where JAK3 inhibition is a confounding variable—such as tumor immune surveillance studies (where NK cell and CD8⁺ T cell function depend on JAK3/γc signaling) or autoimmune models where selective JAK1/TYK2 blockade is desired—this compound offers a JAK3-sparing alternative to tofacitinib [1]. The absence of JAK3 inhibitory activity in the Abbott Bioresearch Center screening panel, combined with documented JAK1, JAK2, and TYK2 inhibition, supports its use as a control compound to dissect JAK3-dependent from JAK3-independent phenotypes. Investigators should pair this compound with a selective JAK3 inhibitor (or JAK3-KO systems) to establish rigorous genotype–phenotype correlations [2].

Quote Request

Request a Quote for N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.